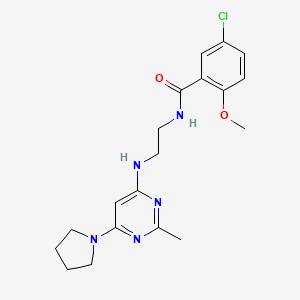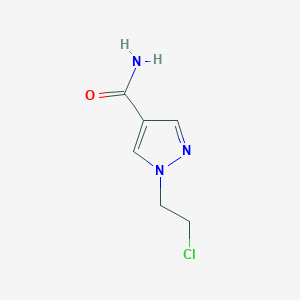
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, the compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are involved in cell growth and differentiation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to have a variety of other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and can reduce the activity of enzymes involved in the production of reactive oxygen species (ROS). It has also been found to have analgesic effects, with studies showing that it can reduce pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide for lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, which can have off-target effects, this compound has been found to be highly specific for HDAC inhibition, making it a valuable tool for studying the role of HDACs in cellular processes. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide. One area of interest is the development of analogs of the compound that have improved solubility and pharmacokinetic properties. Another potential direction is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Finally, there is interest in exploring the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their anti-cancer effects.
合成法
The synthesis of (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide involves a multi-step process that begins with the reaction of 2-chloroacetophenone with 2-methoxyethylamine to form the intermediate, 2-(2-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with 4-(methylthio)benzaldehyde in the presence of a base to form the final product.
科学的研究の応用
Research on (E)-N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide has primarily focused on its potential as a therapeutic agent. The compound has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
特性
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c1-23-18(16-5-3-4-6-17(16)20)13-21-19(22)12-9-14-7-10-15(24-2)11-8-14/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIXGVCLGLTNFK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)
![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)


![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)
![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)
![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)